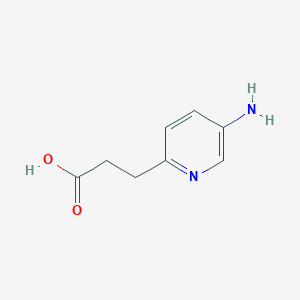

3-(5-Aminopyridin-2-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-aminopyridin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPYBVXYAVISNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Significance of Aminopyridine Substituted Carboxylic Acids in Organic Synthesis

Aminopyridine-substituted carboxylic acids represent a class of organic compounds that have garnered considerable attention due to their inherent structural features, which make them valuable building blocks in organic synthesis. The aminopyridine moiety, a derivative of pyridine (B92270), is a key component in a wide array of biologically active molecules. rsc.org The presence of both an amino group and a carboxylic acid function within the same molecule imparts a dual reactivity, allowing for a diverse range of chemical transformations.

These compounds serve as versatile scaffolds in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.netchemimpex.com The amino group can act as a nucleophile or a directing group in various reactions, while the carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and alcohols. This versatility makes them crucial intermediates in the construction of target molecules with specific biological or material properties.

The strategic placement of the amino and carboxylic acid groups on the pyridine ring significantly influences the compound's chemical behavior and potential applications. For instance, the relative positions of these groups can affect the molecule's ability to form intramolecular hydrogen bonds, which in turn can impact its conformation and reactivity.

Table 1: Key Properties of 3-(5-Aminopyridin-2-yl)propanoic Acid

| Property | Value |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 119711-31-8 |

This table is interactive. Click on the headers to sort the data.

Historical Trajectory and Evolution of Research on Pyridine Based Compounds

The study of pyridine (B92270) and its derivatives has a rich history dating back to the 19th century. Pyridine itself was first isolated from coal tar, and its structure was elucidated in the latter half of the 1800s. wikipedia.orgnih.gov This discovery paved the way for extensive research into the synthesis and reactivity of a vast number of pyridine-based compounds.

Initially, research was focused on understanding the fundamental chemical properties of the pyridine ring. Over time, the focus shifted towards the synthesis of substituted pyridines and the exploration of their utility in various applications. The development of new synthetic methodologies, such as cross-coupling reactions, has greatly expanded the toolkit available to chemists for modifying the pyridine scaffold. acs.orgmdpi.com

The 20th and 21st centuries have witnessed an explosion in research on pyridine derivatives, driven largely by their prevalence in medicinal chemistry. nih.govnih.gov Many blockbuster drugs contain a pyridine or a related heterocyclic core, highlighting the importance of this structural motif in drug discovery. nih.govresearchgate.net The evolution of analytical techniques has also played a crucial role, enabling researchers to characterize these compounds with increasing precision and to study their interactions with biological targets at a molecular level.

Academic Context of 3 5 Aminopyridin 2 Yl Propanoic Acid Within Heterocyclic Chemistry

Retrosynthetic Analysis and Key Disconnections for Pyridine-Alkyl Carboxylic Acids

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several key disconnections can be considered, primarily focusing on the formation of the C-C bond for the propanoic acid side chain and the introduction of the amino group.

Primary Disconnections:

C2-Side Chain Disconnection: The most logical disconnection is at the bond between the pyridine ring (C2) and the propanoic acid side chain. This leads to a 5-aminopyridine synthon and a three-carbon electrophile or nucleophile.

C5-Amino Group Disconnection: Alternatively, the C-N bond of the amino group can be disconnected. This suggests a precursor such as 3-(5-halopyridin-2-yl)propanoic acid or 3-(5-nitropyridin-2-yl)propanoic acid, where the halo or nitro group is later converted to the amine.

A plausible retrosynthetic pathway is illustrated below:

This analysis suggests two main forward synthetic strategies:

Late-stage amination: Starting with a pyridine ring already bearing the propanoic acid side chain (or a precursor) and introducing the amino group at a later step, typically via reduction of a nitro group.

Side-chain formation on a pre-functionalized pyridine: Beginning with a 5-amino-2-halopyridine or a related derivative and constructing the propanoic acid side chain.

Established Synthetic Pathways for Pyridine Derivatives Bearing Propanoic Acid Chains

Several established methods can be employed for the synthesis of pyridine derivatives with propanoic acid chains. These can be broadly categorized by the strategy for introducing the side chain and the methods for functionalizing the pyridine ring.

Strategies for Introducing the Propanoic Acid Moiety

The introduction of a propanoic acid side chain at the 2-position of a pyridine ring can be achieved through various classical and modern organic reactions.

From a 2-Methylpyridine (B31789) Precursor: A common strategy involves starting with a 2-methylpyridine derivative. The methyl group can be functionalized to introduce the remaining two carbons of the propanoic acid chain. A typical sequence involves a Knoevenagel condensation of the corresponding pyridine-2-carboxaldehyde with malonic acid or its esters, followed by reduction of the resulting acrylic acid derivative.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds.

Heck Reaction: A 2-halopyridine can be coupled with ethyl acrylate (B77674) in a Heck reaction to form an ethyl 3-(pyridin-2-yl)acrylate intermediate, which can then be hydrogenated to the desired propanoate.

Sonogashira Coupling: A 2-halopyridine can undergo a Sonogashira coupling with a three-carbon alkyne, such as propargyl alcohol. Subsequent reduction of the triple bond and oxidation of the alcohol would yield the propanoic acid side chain.

Suzuki Coupling: A 2-halopyridine can be coupled with a suitable boron-containing reagent that already possesses the three-carbon chain.

Methodologies for Functionalization of the Pyridine Ring

The introduction of the amino group at the 5-position is a critical step. The timing of this functionalization relative to the introduction of the side chain is a key strategic consideration.

Reduction of a Nitro Group: A widely used and reliable method is the reduction of a 5-nitropyridine derivative. This can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.

Nucleophilic Aromatic Substitution (SNAr): While less common for introducing an amino group directly on an electron-rich pyridine ring, it can be a viable strategy if the ring is sufficiently activated with electron-withdrawing groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds and can be used to introduce an amino group onto a 5-halopyridine.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of each synthetic step is highly dependent on the reaction conditions and the choice of reagents.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield (%) |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | DMF | 100 °C | Moderate to Good |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Triethylamine | Room Temp to 50 °C | Good to Excellent |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 80-100 °C | Good to Excellent |

| Nitro Reduction | H₂, Pd/C | Methanol (B129727)/Ethanol | Room Temperature | High |

| Knoevenagel Condensation | Piperidine, Pyridine | Pyridine | Reflux | Moderate to Good |

| Horner-Wadsworth-Emmons | NaH, Triethyl phosphonoacetate | THF | 0 °C to Room Temp | High |

This table presents typical conditions and may require optimization for specific substrates.

Novel Approaches in the Synthesis of this compound

Recent advances in organic synthesis, particularly in the area of C-H activation, offer more direct and atom-economical routes to functionalized pyridines.

Catalytic Methods in Pyridine Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of pyridine rings, avoiding the need for pre-functionalized starting materials like halopyridines.

Direct C-H Alkylation: While challenging on the electron-deficient pyridine ring, some catalytic systems have been developed for the direct coupling of C-H bonds with alkylating agents. This could potentially allow for the direct introduction of the propanoic acid side chain or a precursor onto the pyridine ring.

A promising synthetic route to this compound involves the following key steps:

Nitration: Starting with 2-methylpyridine, nitration at the 5-position yields 2-methyl-5-nitropyridine.

Oxidation: The methyl group is oxidized to an aldehyde to give 5-nitro-pyridine-2-carboxaldehyde.

Chain Extension: The aldehyde is then subjected to a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate to yield ethyl 3-(5-nitropyridin-2-yl)acrylate.

Reduction: A single catalytic hydrogenation step can simultaneously reduce the nitro group to an amine and the double bond of the acrylate to afford the target molecule, this compound, after hydrolysis of the ester.

One-Pot Synthesis and Multicomponent Reactions

The synthesis of polysubstituted pyridines, such as this compound, is increasingly approached through one-pot and multicomponent reactions (MCRs). These strategies are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. MCRs reduce the need for intermediate purification steps, saving time, solvents, and resources.

While a specific one-pot synthesis for this compound is not prominently documented, the synthesis of various substituted 2-aminopyridines has been achieved through such methods. A general and powerful approach involves the condensation of an enaminone, malononitrile, and a primary amine. This reaction proceeds through an initial Knoevenagel condensation, followed by Michael addition and subsequent cyclization and aromatization to yield the 2-aminopyridine (B139424) core. The versatility of this method allows for a wide range of substituents on the final pyridine ring by varying the starting components.

Another relevant MCR strategy for pyridine synthesis is the transition-metal-free reaction between a phenylacetonitrile, a benzonitrile (B105546), and a phenylacetylene (B144264) derivative, mediated by a strong base like potassium bis(trimethylsilyl)amide (KN(SiMe3)2). acs.org This method provides a direct route to highly functionalized 2-aminopyridines. Adapting such a strategy for this compound would likely involve starting materials bearing the required amino and propanoic acid functionalities, or precursors that can be easily converted to these groups post-synthesis.

The table below summarizes representative conditions for multicomponent reactions used to synthesize various substituted aminopyridine frameworks.

Table 1: Examples of Multicomponent Reactions for Aminopyridine Synthesis

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Product Type | Ref |

| Enaminones, Malononitrile, Primary Amines | None (Solvent-free) | None | N/A | 2-Amino-3-cyanopyridines | |

| Phenylacetonitrile, Benzonitrile, Phenylacetylene | KN(SiMe3)2 | 1,4-Dioxane | 40 | 2-Amino-3,4,6-triarylpyridines | acs.org |

| 2-Aminopyridine, Cyanamide, Aldehydes/Ketones | None (Microwave) | None | 120 | Pyridinyl-1,3,5-triazine-2,4-diamines |

Sustainable and Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly integrated into the synthesis of pyridine derivatives to minimize environmental impact. These principles focus on using less hazardous chemicals, employing safer solvents, improving energy efficiency, and reducing waste.

Microwave-assisted organic synthesis (MAOS) is a key green technology that has been successfully applied to the synthesis of pyridine heterocycles. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. For instance, the one-pot, four-component synthesis of novel pyridine derivatives from reagents including ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297) has been shown to be highly efficient under microwave irradiation, with excellent yields (82%–94%) achieved in just 2–7 minutes.

Solvent-free, or neat, reaction conditions represent another cornerstone of green synthetic design. By eliminating the solvent, this approach reduces chemical waste, cost, and the environmental hazards associated with volatile organic compounds. The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives via MCR has been effectively performed under solvent-free conditions, providing a clean and efficient route.

The use of water as a solvent and the application of recyclable nanocatalysts are also emerging as important green strategies in pyridine synthesis. These approaches align with the goal of creating more sustainable chemical processes for producing valuable heterocyclic compounds.

Chemical Transformations and Derivatization of this compound

The bifunctional nature of this compound, possessing a carboxylic acid, a primary aromatic amine, and a pyridine nucleus, allows for a wide range of chemical transformations and derivatizations at each of these reactive sites.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of the propanoic acid side chain is readily susceptible to standard esterification and amidation reactions.

Esterification can be achieved by reacting the parent acid with an alcohol under acidic conditions. Common methods include refluxing with an excess of the alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or using thionyl chloride (SOCl₂) to first form an acyl chloride intermediate, which then reacts cleanly with the alcohol. mdpi.com For example, the esterification of aminocinnamic acids has been successfully carried out using sulfuric acid in methanol or thionyl chloride in methanol. mdpi.com These methods would be directly applicable to this compound to produce the corresponding esters.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This transformation typically requires activation of the carboxylic acid, which can be accomplished using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. Alternatively, conversion to the acyl chloride followed by reaction with an amine is also a highly effective method. These reactions are fundamental in medicinal chemistry for creating peptide and amide libraries. A U.S. patent describes the synthesis of various synthetic peptide amides, highlighting the broad applicability of these coupling strategies. google.com

Table 2: General Conditions for Carboxylic Acid Derivatization

| Transformation | Reagents | Solvent | General Conditions | Product | Ref |

| Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Methanol | Reflux | Methyl Ester | mdpi.com |

| Esterification | 1. SOCl₂ 2. Alcohol | Anhydrous solvent (e.g., DCM) | 1. Reflux 2. Room Temp | Alkyl Ester | mdpi.com |

| Amidation | Amine, EDC, HOBt | DMF or DCM | Room Temperature | Amide | google.com |

Modifications and Reactions Involving the Primary Amine Moiety

The primary amino group at the C-5 position of the pyridine ring is a versatile handle for further functionalization. As a nucleophile, it can undergo a variety of common reactions for aromatic amines.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. This is often used as a protecting strategy or to introduce new functional moieties.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base yields sulfonamides.

Alkylation: While direct alkylation of aromatic amines can be challenging and may lead to over-alkylation, it can be achieved under specific conditions using alkyl halides. libretexts.org Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles (e.g., -OH, -CN, -Halogen) in Sandmeyer-type reactions, providing a powerful method for introducing diverse substituents at the C-5 position.

Electrophilic and Nucleophilic Substitutions on the Pyridine Nucleus

The reactivity of the pyridine ring in this compound towards substitution reactions is governed by the electronic properties of the ring nitrogen and the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack compared to benzene (B151609), often requiring harsh reaction conditions. uoanbar.edu.iq However, the substituents on the ring strongly influence reactivity and regioselectivity. The 5-amino group is a powerful activating group and is ortho, para-directing. The 2-propanoic acid group is weakly deactivating through an inductive effect. The directing effects are as follows:

5-Amino group: Directs electrophiles to the ortho positions (C4 and C6).

2-Propanoic acid group: Weakly directs to the meta positions (C4 and C6).

Both groups reinforce substitution at the C4 and C6 positions. The amino group's strong activating effect would likely dominate, making these positions the most susceptible to electrophilic attack, such as halogenation. For instance, electrophilic bromination of aminopyridine derivatives can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.com However, under strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen and the 5-amino group would be protonated, leading to strong deactivation of the ring and making substitution very difficult. uoanbar.edu.iqrsc.org

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, particularly at the C2 and C6 positions, which are ortho and para to the ring nitrogen. uoanbar.edu.iq In this compound, the C2 position is already substituted. Therefore, for an SNA_r reaction to occur on the ring itself, a good leaving group (such as a halide) would need to be present, typically at the C4 or C6 position. If such a derivative were synthesized (e.g., via a Sandmeyer reaction on a diamino precursor), it would readily react with nucleophiles like amines, alkoxides, or thiolates. researchgate.netchemrxiv.org The 5-amino group, being electron-donating, would slightly decrease the ring's electrophilicity but would not prevent the reaction if a good leaving group is in an activated position.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of a chemical compound. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a complete structural map of this compound can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment would be anticipated. The chemical shifts of these signals are influenced by the electronic environment of the protons. The propanoic acid moiety would likely exhibit two triplet signals for the two methylene (B1212753) groups, a consequence of spin-spin coupling with each other. The aromatic protons on the pyridine ring would appear in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns dictated by their positions relative to the amino and alkyl substituents. The amine and carboxylic acid protons would be expected to produce broad singlets, the positions of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Hα (CH₂) | 2.5 - 2.8 | Triplet | 7 - 8 |

| Hβ (CH₂) | 2.8 - 3.1 | Triplet | 7 - 8 |

| H3' | 6.9 - 7.2 | Doublet of doublets | 8 - 9, 2 - 3 |

| H4' | 7.8 - 8.1 | Doublet | 8 - 9 |

| H6' | 8.2 - 8.5 | Doublet | 2 - 3 |

| NH₂ | 4.5 - 5.5 | Broad Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid would be observed at the most downfield position. The carbon atoms of the pyridine ring would resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atom and the amino substituent. The two methylene carbons of the propanoic acid chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 175 |

| C2' | 155 - 160 |

| C5' | 140 - 145 |

| C6' | 135 - 140 |

| C4' | 120 - 125 |

| C3' | 115 - 120 |

| Cβ (CH₂) | 30 - 35 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this would show a cross-peak between the two methylene groups of the propanoic acid chain, and also between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₁₀N₂O₂), the expected exact mass can be calculated. The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated exact mass would provide strong evidence for the identity of the compound.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 167.0815 |

| [M+Na]⁺ | 189.0634 |

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

By inducing fragmentation of the molecular ion (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. This pattern provides valuable information about the structure of the molecule. For this compound, fragmentation would likely involve the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavages within the propanoic acid side chain. The analysis of these fragment ions would further corroborate the proposed structure.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable tools in chemical synthesis and analysis, enabling the separation, identification, and quantification of components within a mixture. The effectiveness of these techniques relies on the differential partitioning of analytes between a stationary phase and a mobile phase. For a polar, zwitterionic molecule like this compound, a judicious selection of chromatographic conditions is essential for achieving optimal separation and analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for monitoring the progress of chemical reactions and for the preliminary screening of reaction mixtures. By spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate mobile phase, the separation of starting materials, intermediates, and products can be visualized. The retention factor (Rƒ), the ratio of the distance traveled by the analyte to that of the solvent front, is a key parameter for identification.

For a compound such as this compound, which possesses both a basic amino group and an acidic carboxylic acid group, its polarity is significantly influenced by the pH of the mobile phase. A common mobile phase for the TLC analysis of amino acids and other polar compounds on silica gel plates is a mixture of a non-polar solvent, a polar solvent, and an acid or base to control the ionization state of the analytes. A typical system could involve a mixture of n-butanol, acetic acid, and water. gavinpublishers.com The acetic acid ensures that the carboxylic acid group is protonated, reducing its polarity, while the amino group remains protonated, leading to a moderate Rƒ value.

In a hypothetical synthesis of this compound, TLC can be employed to track the consumption of the starting materials and the formation of the product. For instance, if the synthesis involves the modification of a less polar precursor, the appearance of a new, more polar spot corresponding to the product would indicate a successful reaction. The Rƒ values of the starting material, product, and any potential by-products can be tabulated to provide a clear picture of the reaction's progress.

| Compound | Mobile Phase System (n-Butanol:Acetic Acid:Water, 4:1:1 v/v/v) | Rƒ Value | Visualization Method |

| Starting Material (e.g., a less polar pyridine derivative) | Silica Gel 60 F₂₅₄ | 0.65 | UV light (254 nm) |

| This compound | Silica Gel 60 F₂₅₄ | 0.30 | UV light (254 nm) / Ninhydrin stain |

| By-product (e.g., a more polar impurity) | Silica Gel 60 F₂₅₄ | 0.15 | UV light (254 nm) |

This table contains representative data for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and quantification capabilities for the analysis of chemical compounds. For the purity evaluation of this compound, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach. In RP-HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used in conjunction with a polar mobile phase.

The retention of this compound on a C18 column is influenced by the pH and the organic modifier content of the mobile phase. sielc.comhelixchrom.com At a low pH (e.g., using a phosphate (B84403) or formate (B1220265) buffer), the carboxylic acid group is protonated, making the molecule less polar and increasing its retention. The amino group, being protonated, contributes to the compound's polarity. The concentration of the organic solvent in the mobile phase (e.g., acetonitrile (B52724) or methanol) is adjusted to achieve a suitable retention time and separation from impurities.

A typical HPLC analysis for purity determination would involve dissolving a known amount of the synthesized this compound in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram would show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The purity can be calculated based on the relative peak areas. For quantitative analysis, a calibration curve is constructed using standards of known concentrations.

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 5.8 min (for this compound) |

This table contains representative data for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique used for the separation and identification of volatile and thermally stable compounds. However, polar and non-volatile molecules like this compound cannot be directly analyzed by GC-MS. They require a chemical derivatization step to convert them into more volatile and thermally stable analogues. nih.gov

A common derivatization strategy for compounds containing both amino and carboxylic acid functional groups is silylation. caltech.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.

The derivatized sample is then injected into the GC-MS system. The components are separated based on their boiling points and interactions with the GC column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the analyte's identity. The mass spectrum of the di-TMS derivative of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of methyl groups and cleavage of the TMS moieties.

| Parameter | Value |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70°C for 30 minutes |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | 100°C (hold 2 min), then ramp to 280°C at 10°C/min (hold 5 min) |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Expected Retention Time | ~ 15.2 min (for the di-TMS derivative) |

| Key Mass Fragments (m/z) | M+, [M-15]+, 73, and other characteristic fragments |

This table contains representative data for illustrative purposes.

Computational Chemistry and Cheminformatics Investigations of 3 5 Aminopyridin 2 Yl Propanoic Acid

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods could provide significant insights into the stability, reactivity, and spectroscopic characteristics of 3-(5-Aminopyridin-2-yl)propanoic acid.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govmdpi.com For this compound, DFT calculations would be employed to determine its most stable three-dimensional geometry by optimizing the positions of its atoms to find the minimum energy conformation.

Key electronic properties that could be calculated using DFT include:

Electron Density Distribution: To identify electron-rich and electron-deficient regions of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, highlighting areas prone to electrophilic and nucleophilic attack.

A hypothetical data table of DFT-calculated properties for this compound might look like this:

| Property | Calculated Value | Unit |

| HOMO Energy | (Not Available) | eV |

| LUMO Energy | (Not Available) | eV |

| HOMO-LUMO Gap | (Not Available) | eV |

| Dipole Moment | (Not Available) | Debye |

No published data is available for these properties for this compound.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods can also predict the spectroscopic signatures of a molecule, which can be invaluable for its experimental identification and characterization. researchgate.net Time-dependent DFT (TD-DFT) is a common approach for this purpose.

For this compound, these methods could predict:

UV-Vis Spectra: By calculating the energies of electronic transitions, the absorption wavelengths in the ultraviolet-visible range can be predicted.

Infrared (IR) and Raman Spectra: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated to predict the peaks in its IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the hydrogen and carbon atoms can be computed to aid in the interpretation of experimental NMR data. bldpharm.com

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations provide insights into the physical movements and interactions of a molecule over time.

Conformational Analysis and Energetic Landscapes

The flexibility of the propanoic acid side chain in this compound allows it to adopt various spatial arrangements, or conformations. A conformational analysis would systematically explore these different conformations to identify the most energetically stable ones. This would involve rotating the single bonds in the molecule and calculating the energy of each resulting conformation to generate a potential energy surface, which maps the energy landscape of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations would model the motion of the atoms in this compound over time, providing a view of its dynamic behavior. chiralen.com By simulating the molecule in a relevant environment, such as in water, researchers could study its stability, how it interacts with solvent molecules, and its flexibility at a given temperature and pressure.

Cheminformatics Approaches and Virtual Screening

Cheminformatics tools could be used to predict the physicochemical and potential biological properties of this compound based on its structure. These methods are often used in the early stages of drug discovery.

Virtual screening is a computational technique where large libraries of small molecules are screened against a biological target, such as a protein, to identify those that are most likely to bind to it. mdpi.com If this compound were to be investigated as a potential drug candidate, it could be included in such a virtual screen to predict its binding affinity to various protein targets.

In Silico Prediction of Molecular Descriptors and Profiles

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in computational chemistry for developing relationships between a molecule's structure and its physicochemical properties and biological activity. For this compound, a variety of molecular descriptors can be calculated using computational software, providing a comprehensive profile of the molecule.

A key set of descriptors includes those related to the physicochemical properties of the compound, which are crucial for its behavior in a biological system. These descriptors are often used to assess the "drug-likeness" of a compound according to established rules like Lipinski's rule of five.

Table 1: Predicted Physicochemical Properties of this compound

| Descriptor | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| XlogP (predicted) | 0.0 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Further computational analysis can predict the molecule's topological and electronic properties. The topological polar surface area (TPSA), for instance, is a descriptor that correlates with a molecule's ability to permeate cell membranes.

Table 2: Predicted Molecular and Spectroscopic Properties of this compound

| Property | Predicted Value |

| Monoisotopic Mass | 166.07423 Da uni.lu |

| Polar Surface Area | 78.49 Ų |

| Refractivity | 45.43 m³·mol⁻¹ |

| Polarizability | 17.51 ų |

In addition to these standard descriptors, advanced computational methods can predict spectroscopic properties and collision cross sections, which are valuable for analytical identification.

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 167.08151 | 134.1 |

| [M+Na]⁺ | 189.06345 | 141.6 |

| [M-H]⁻ | 165.06695 | 134.8 |

| [M+NH₄]⁺ | 184.10805 | 152.1 |

| [M+K]⁺ | 205.03739 | 139.3 |

These in silico predictions provide a foundational understanding of the molecular profile of this compound, guiding further experimental and computational investigations.

Virtual Screening Strategies for Identification of Potentially Active Compounds

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov While specific virtual screening campaigns involving this compound are not documented in the provided context, the methodologies for such a study can be described.

A virtual screening protocol for this compound would typically begin with the selection of a biological target. Given the structural features of this compound, potential targets could include enzymes or receptors where aminopyridine or carboxylic acid moieties are known to interact. The process generally involves several key steps:

Library Preparation: A database of small molecules, which could include derivatives or analogs of this compound, is prepared. This involves generating 3D conformations for each molecule.

Target Preparation: The three-dimensional structure of the target protein is obtained, often from crystallographic data. The binding site of interest is defined.

Docking: A molecular docking program is used to predict the binding orientation and affinity of each molecule in the library to the target's binding site. This process generates a score for each molecule, ranking them based on their predicted binding. nih.gov

Hit Selection and Refinement: The top-scoring molecules are selected as "hits." These hits can then be subjected to more rigorous computational analysis, such as molecular dynamics simulations, to better predict their binding stability and interactions.

Different docking algorithms and scoring functions can be employed, such as High Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP) docking, to balance speed and accuracy. nih.gov The ultimate goal is to prioritize a smaller, more manageable number of compounds for experimental testing.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The development of a QSAR model for a series of compounds related to this compound would be a valuable tool for predicting the activity of new analogs and for guiding the design of more potent compounds.

The process of developing a QSAR model involves several stages:

Data Set Collection: A dataset of compounds with known biological activities is required. For this, a series of analogs of this compound would need to be synthesized and tested for a specific biological activity.

Descriptor Calculation: For each compound in the dataset, a set of molecular descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested. This is typically done by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability on new compounds). mdpi.com

For instance, in a 3D-QSAR study, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used. mdpi.commdpi.com These methods generate 3D contour maps that visualize the regions around the molecules where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are predicted to increase or decrease biological activity. mdpi.commdpi.com Such models provide intuitive guidance for the rational design of new, more active compounds based on the structure of this compound.

Pharmacological and Biochemical Research Perspectives

Exploration of Potential Biological Activities through Mechanism-Based Studies

The foundational step in characterizing a novel compound like 3-(5-Aminopyridin-2-yl)propanoic acid involves a series of mechanism-based studies to elucidate its potential interactions with biological systems.

Enzyme Inhibition and Activation Assays

A primary avenue of investigation for novel chemical entities is their effect on enzyme activity. Aminopyridine derivatives have been noted for their ability to interact with various enzymes. rsc.org For this compound, a systematic screening against a panel of enzymes would be a logical starting point. This would typically involve assays to determine if the compound can inhibit or activate key enzymes implicated in disease processes. For instance, given that some aminopyridine derivatives have been explored for their anti-inflammatory properties, assessing the inhibitory potential against enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases would be a pertinent area of research. rsc.org

A hypothetical screening of this compound against a panel of kinases, proteases, or other enzyme classes could yield valuable preliminary data. The results of such assays are typically quantified as the half-maximal inhibitory concentration (IC50) or the activation constant (EC50), which represent the concentration of the compound required to elicit a 50% response.

Interactive Data Table: Hypothetical Enzyme Inhibition Screening Results

| Enzyme Target | Compound Concentration (µM) | % Inhibition | IC50 (µM) |

| Kinase A | 10 | 15% | >100 |

| Protease B | 10 | 8% | >100 |

| COX-2 | 10 | 25% | 50 |

| Phosphatase C | 10 | 5% | >100 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available in published literature.

Receptor Binding and Ligand-Target Interaction Analysis

The aminopyridine moiety is a key pharmacophore that can interact with a variety of biological receptors. rsc.org Determining the receptor binding profile of this compound is crucial to understanding its potential pharmacological effects. This is typically achieved through radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from its receptor is measured. This provides information on the compound's binding affinity (Ki).

Further characterization would involve functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified receptor targets. Given the structural similarities to other neuroactive compounds, screening against a panel of central nervous system (CNS) receptors could be a valuable starting point.

In Vitro Assays for Modulatory Effects on Biological Pathways (e.g., anti-inflammatory potential)

Beyond direct enzyme or receptor interactions, it is essential to investigate the effect of this compound on cellular pathways. Aminopyridine derivatives have been investigated for their anti-inflammatory potential. bas.bgbas.bgresearchgate.net In vitro assays using relevant cell lines (e.g., macrophages, lymphocytes) can be employed to assess the compound's ability to modulate inflammatory pathways. This could involve measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or anti-inflammatory cytokines in response to an inflammatory stimulus.

Application in Ligand-Based and Structure-Based Drug Design

The unique structural features of this compound, namely the aminopyridine head group and the propanoic acid tail, make it an interesting candidate for both ligand-based and structure-based drug design approaches.

Molecular Docking and Scoring Algorithms in Target Binding Prediction

In the absence of experimental data, computational methods such as molecular docking can provide initial insights into the potential biological targets of this compound. mdpi.comnih.gov Docking simulations can predict the binding orientation and affinity of the compound within the active site of various proteins. The aminopyridine ring can act as a hydrogen bond acceptor and donor, while the propanoic acid group can form salt bridges or hydrogen bonds. These properties can be leveraged to predict interactions with specific amino acid residues in a protein's binding pocket.

A virtual screening campaign could be conducted, docking this compound against a library of known drug targets. The results, ranked by scoring functions, could prioritize potential targets for subsequent experimental validation.

Interactive Data Table: Hypothetical Molecular Docking Scores

| Protein Target | Docking Score (kcal/mol) | Predicted Interactions |

| Kinase A | -6.5 | H-bond with backbone carbonyl |

| Protease B | -7.2 | H-bond with catalytic dyad |

| GPCR C | -5.8 | Pi-cation interaction with aromatic residue |

| COX-2 | -8.1 | Salt bridge with arginine residue |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies for this compound are not currently available in published literature.

Fragment-Based Drug Discovery (FBDD) Utilizing Pyridine (B92270) Scaffolds

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. The pyridine scaffold is considered a valuable fragment in FBDD due to its ability to form key interactions with biological targets and its synthetic tractability. nih.govdovepress.com The this compound molecule itself can be considered a decorated fragment, or it could be deconstructed into smaller fragments for screening.

The aminopyridine core could be used as a starting point in an FBDD campaign. If this fragment shows weak binding to a target of interest, medicinal chemists can then elaborate on the structure, for example, by growing the propanoic acid chain or modifying the amino group, to improve potency and selectivity. The versatility of the pyridine ring allows for chemical modifications at various positions to optimize binding and pharmacokinetic properties. nih.govresearchgate.net

Rational Design Strategies for Enhanced Potency and Selectivity

The rational design of derivatives of this compound is a key strategy for enhancing their pharmacological potency and selectivity. This process involves iterative cycles of designing, synthesizing, and testing new molecules based on an understanding of the interactions between the lead compound and its biological target. While specific studies on this compound are not extensively documented in publicly available research, the principles of rational drug design applied to the broader class of aminopyridine derivatives offer a clear roadmap for its potential optimization.

A primary approach involves modifying the core structure to improve binding affinity and specificity for the target protein. For aminopyridine-based compounds, structure-activity relationship (SAR) studies are crucial. These studies systematically alter different parts of the molecule—the aminopyridine head, the propanoic acid tail, and the linker connecting them—to observe the impact on biological activity. For instance, modifications to the pyridine ring, such as the introduction of different substituents, can influence electronic properties and steric interactions within the binding pocket. Similarly, altering the length and flexibility of the propanoic acid chain can optimize interactions with hydrophobic or hydrophilic regions of the target.

Quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties of the derivatives with their inhibitory activities. For example, in a study on aminopyridine carboxamides as JNK-2 inhibitors, QSAR models indicated that properties like dipole moment, lipophilicity (logP), and molecular shape play a significant role in their inhibitory function. nih.govmdpi.com Such models can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates and streamlining the design process.

Structure-based drug design is another powerful strategy that relies on the three-dimensional structure of the target protein. By understanding the architecture of the active site, medicinal chemists can design molecules that fit precisely and form specific, high-affinity interactions. For example, in the development of TYK2 inhibitors, a structure-based approach was used to modify a 4-aminopyridine (B3432731) benzamide scaffold, leading to compounds with improved potency and selectivity. nih.gov This often involves computational tools like molecular docking to simulate the binding of designed ligands to the target protein, predicting their binding orientation and affinity.

Interactive Data Table: Key Rational Design Strategies for Aminopyridine Derivatives

| Strategy | Description | Potential Application to this compound | Relevant Research Area |

| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to determine which parts of the molecule are responsible for its biological activity. | Modifying the aminopyridine ring, the propanoic acid chain, or the linker to enhance target binding and selectivity. | Kinase Inhibitors, researchgate.net GPCR Modulators |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate the chemical structure of a series of compounds to their biological activity. | Predicting the potency of new derivatives based on physicochemical properties to guide synthesis. | JNK-2 Inhibitors nih.govmdpi.com |

| Structure-Based Drug Design | Using the 3D structure of the biological target to design molecules that bind with high affinity and selectivity. | Designing derivatives that form specific hydrogen bonds or hydrophobic interactions with the target's active site. | TYK2 Inhibitors, nih.gov BACE1 Inhibitors nih.gov |

| Bioisosteric Replacement | Replacing a functional group in the molecule with another group that has similar physical or chemical properties. | Substituting the carboxylic acid with other acidic groups to improve pharmacokinetic properties while maintaining activity. | General Medicinal Chemistry |

Investigating Interactions with Macromolecular Targets

Understanding how this compound and its derivatives interact with their macromolecular targets at an atomic level is fundamental to elucidating their mechanism of action and for guiding further optimization. A variety of structural biology and biophysical techniques are employed for this purpose.

Protein Crystallography and Structural Biology for Binding Mode Elucidation

X-ray crystallography is a premier technique for visualizing the precise binding mode of a ligand within its protein target. mdpi.com By co-crystallizing the target protein with the inhibitor, researchers can obtain a high-resolution, three-dimensional structure of the complex. This structure reveals the exact orientation of the ligand in the binding pocket and the specific atomic interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. mdpi.com

For example, crystallographic studies of aminopyridine-based inhibitors have been instrumental in understanding their mechanism of action against various kinases. These studies often reveal that the aminopyridine moiety forms key hydrogen bonds with the "hinge" region of the kinase domain, a common binding motif for ATP-competitive inhibitors. The rest of the molecule then extends into other regions of the ATP-binding site, and its specific interactions determine the inhibitor's potency and selectivity. While a crystal structure of this compound bound to a target is not publicly available, this methodology would be essential for its development as a therapeutic agent.

Mutational Analysis to Characterize Key Residue Interactions

Mutational analysis, or site-directed mutagenesis, is a powerful tool to identify and confirm the key amino acid residues within a target protein that are critical for ligand binding. By systematically replacing specific amino acids in the binding site with others (e.g., with a different size, charge, or hydrogen-bonding capacity) and then measuring the binding affinity of the compound, researchers can pinpoint the crucial interactions.

For instance, studies on voltage-gated potassium channels have used mutational analysis to identify residues in the S5 and S6 transmembrane segments that are critical for the binding of 4-aminopyridine. nih.govnih.gov By swapping residues between different channel subtypes with varying sensitivities to the drug, specific amino acids responsible for these differences in affinity were identified. This approach not only validates the binding mode proposed by structural studies but also provides a deeper understanding of the energetic contribution of individual interactions.

Biochemical and Biophysical Characterization of Protein-Ligand Complexes

A range of biochemical and biophysical techniques are used to characterize the formation and stability of protein-ligand complexes. These methods provide quantitative data on binding affinity, kinetics (on- and off-rates), and thermodynamics.

Interactive Data Table: Techniques for Characterizing Protein-Ligand Interactions

| Technique | Information Provided | Relevance to this compound Research |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Provides a complete thermodynamic profile of the interaction between the compound and its target protein. |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding, including association (kon) and dissociation (koff) rate constants, and binding affinity (Kd). | Allows for the detailed study of how structural modifications affect the binding kinetics of derivatives. |

| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature upon ligand binding, indicating binding and stabilization. | A high-throughput method for screening derivatives and confirming target engagement. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can provide information on ligand binding, conformational changes in the protein, and the location of the binding site. | Useful for studying dynamic interactions in solution. |

These techniques are complementary and together provide a comprehensive picture of the molecular interactions governing the biological activity of this compound and its analogs.

Use as Chemical Probes and Tools in Chemical Biology

Beyond their potential as therapeutic agents, well-characterized molecules like derivatives of this compound can be developed into valuable chemical probes. These probes are powerful tools for studying biological systems, helping to identify and validate new drug targets and to dissect complex cellular pathways. enamine.net

Structural Analogues, Isomers, and Derivative Research of Aminopyridine Propanoic Acids

Systematic Exploration of Positional Isomers of Aminopyridin-yl Propanoic Acids

The relative positions of the amino and propanoic acid substituents on the pyridine (B92270) ring profoundly affect the molecule's electronic properties, reactivity, and capacity for intermolecular interactions. Aminopyridines exist in three primary isomeric forms (2-amino, 3-amino, and 4-amino), and the placement of the propanoic acid group relative to these positions generates a diverse set of regioisomers. sciencepublishinggroup.comresearchgate.net

The electronic character of the pyridine ring is inherently asymmetric due to the electronegative nitrogen atom, which withdraws electron density, particularly from the α (2- and 6-) and γ (4-) positions. matanginicollege.ac.in This makes the pyridine ring generally less reactive than benzene (B151609) towards electrophilic aromatic substitution, which preferentially occurs at the β (3- and 5-) positions. uoanbar.edu.iqquora.com The introduction of an amino group, a strong activating group, significantly modulates this reactivity.

A comparative analysis of aminopyridin-propanoic acid regioisomers reveals key differences:

Electronic Effects : An amino group at the 2- or 4-position enhances the electron density of the ring through resonance, counteracting the inductive withdrawal of the ring nitrogen. This effect is less pronounced when the amino group is at the 3-position. Consequently, isomers like 3-(3-aminopyridin-X-yl)propanoic acid would be expected to have a more electron-deficient ring compared to their 2-amino and 4-amino counterparts.

Basicity : The position of the amino group also affects the basicity of the ring nitrogen. The lone pair of electrons on the exocyclic nitrogen in 2- and 4-aminopyridine (B3432731) can participate in resonance, which reduces its availability for protonation, making these compounds less basic than 3-aminopyridine.

Reactivity in Synthesis : The synthesis of specific regioisomers requires different strategies. For instance, the Chichibabin amination reaction is a classic method for producing 2-aminopyridines. researchgate.net The synthesis of 3- and 4-substituted derivatives often involves multi-step sequences starting from appropriately substituted pyridine precursors. nih.govsemanticscholar.org The inherent reactivity of the pyridine core dictates the conditions required; for example, electrophilic substitution on an electron-deficient pyridine ring requires vigorous conditions. uoanbar.edu.iq

| Isomer | Expected Relative Basicity (Ring N) | Predicted Site of Electrophilic Attack | Key Synthetic Challenge |

|---|---|---|---|

| 3-(5-Aminopyridin-2-yl)propanoic acid | Moderate | Position 3 or ortho to NH2 | Controlling regioselectivity in functionalization. |

| 3-(2-Aminopyridin-4-yl)propanoic acid | Low | Position 3 or 5 | Overcoming ring deactivation for electrophilic reactions. |

| 3-(3-Aminopyridin-5-yl)propanoic acid | High | Position 2, 4, or 6 | Potential for multiple products due to high activation. |

Hydrogen Bonding : The spatial arrangement of the amino group, the ring nitrogen, and the carboxylic acid side chain creates distinct patterns of hydrogen bond donors and acceptors. For example, in this compound, the amino group and the ring nitrogen are on opposite sides of the propanoic acid substituent, presenting a different interaction profile than an isomer where they are adjacent. Research on the molecular recognition of amino acids has shown that the position of the pyridine nitrogen acts as a crucial hydrogen-bond acceptor site, and its accessibility is paramount for strong binding. researchgate.netnih.gov An amino group positioned to complement a target's binding site can significantly enhance affinity.

Reactivity and Metabolism : The electron density at different positions, governed by the amino group's location, influences the molecule's susceptibility to metabolic enzymes. Electron-rich rings may be more prone to oxidative metabolism.

Chelation : The ability to chelate metal ions is also position-dependent. Isomers where the amino group and the carboxylic acid can form a stable chelate ring with a metal ion will exhibit different properties and biological activities compared to isomers where such chelation is sterically hindered.

Studies on substituted pyridine pincer ligands have demonstrated that modifying substituents on the 4-position of the pyridine ring alters the electron density around a coordinated metal center, which in turn affects bond lengths and redox properties. nih.gov Similarly, the position of the amino group in aminopyridin-propanoic acids dictates the electronic landscape, influencing its interactions and reactivity. mdpi.com

Chiral Analogues and Stereoselective Synthesis Methodologies

Introducing a chiral center into the propanoic acid side chain of aminopyridine derivatives, specifically at the α- or β-position to the carboxyl group, results in enantiomers that can exhibit significantly different biological activities. Consequently, the development of stereoselective synthetic methods is a key area of research.

Asymmetric synthesis provides a direct route to enantiomerically enriched chiral molecules, avoiding the need for resolving racemic mixtures.

Catalytic Asymmetric Synthesis : The use of chiral catalysts is a powerful strategy. For example, asymmetric reduction of a corresponding pyruvate (B1213749) precursor using lactate (B86563) dehydrogenases (LDHs) can produce chiral 2-hydroxypropanoic acids with high enantiomeric excess (>99.5%). nih.govresearchgate.net N-heterocyclic carbene (NHC) catalysis has been employed in the oxidative [3 + 3] annulation of enals with pyrazol-5-amines to generate chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and enantioselectivities. rsc.org

Substrate-Controlled Synthesis : Chiral auxiliaries can be attached to the substrate to direct the stereochemical outcome of a reaction, after which the auxiliary is removed. This approach has been used to synthesize a variety of chiral compounds.

Asymmetric Addition Reactions : The enantioselective addition of dialkylzinc reagents to pyridine-3-carbaldehyde has been shown to produce chiral 1-(3-pyridyl)alkanols, which can then act as catalysts for their own formation—a process known as asymmetric self-catalysis. rsc.org Such methodologies could be adapted for the synthesis of chiral propanoic acid precursors.

When a molecule contains two or more stereocenters, diastereomers are formed. Diastereoselective synthesis aims to control the configuration of a new stereocenter relative to an existing one.

Diastereoselective Synthesis : Methods have been developed for the diastereoselective synthesis of highly substituted piperidines (the saturated form of pyridines) from tetrahydropyridine (B1245486) precursors. nih.gov These methods involve diastereoselective epoxidation directed by existing functional groups, followed by regioselective ring-opening. Such strategies highlight how functional groups can be used to control stereochemistry in heterocyclic systems. Another approach involves the one-step synthesis of substituted diaziridines from ketones, aldehydes, and amines, which introduces three stereocenters with high diastereoselectivity. rsc.orgwikipedia.org

Chiral Resolution : Resolution is the process of separating a racemic mixture into its constituent enantiomers.

Crystallization of Diastereomeric Salts : This is a classical and widely used method. wikipedia.org The racemic acid is reacted with a chiral base (e.g., brucine, cinchonidine) to form a pair of diastereomeric salts. google.com Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The desired salt is then isolated, and the acid is liberated to yield the pure enantiomer. nih.gov

Enzymatic Resolution : Enzymes can selectively catalyze reactions on one enantiomer in a racemic mixture. Lipase-catalyzed enantioselective acetylation is a common technique for resolving racemic alcohols, where one enantiomer is acetylated, allowing for separation from the unreacted alcohol. acs.org This method is valued for its high selectivity and mild reaction conditions.

Chiral Chromatography : Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate enantiomers based on their differential interactions with the chiral selector.

Heterocyclic Core Modifications and Bioisosteric Replacement Strategies

Bioisosteric replacement is a strategy in medicinal chemistry used to modify a lead compound by replacing an atom or a group of atoms with another that has similar steric, electronic, or physicochemical properties. This is often done to improve potency, selectivity, metabolic stability, or to circumvent existing patents. mdpi.com

Pyridine Ring Bioisosteres : The pyridine ring itself can be replaced with other heterocycles or even non-aromatic scaffolds to modulate properties.

Other Heterocycles : Pyrimidine is a common bioisostere for pyridine. The synthesis of pteridines (fused pyrimidine-pyrazine systems) from aminopyrimidine precursors demonstrates a route to structurally related but distinct heterocyclic cores. mdpi.com Oxadiazoles have also been incorporated into structures containing a pyridine moiety. nih.gov

Modified Phenyl Rings : A benzonitrile (B105546) group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen and has been used as a successful bioisostere. researchgate.net The replacement of pyridine-N-oxide with 2-difluoromethylpyridine has also been shown to enhance biological activity in certain contexts. rsc.org

Saturated Scaffolds : In some cases, replacing an aromatic ring with a saturated one can improve properties like solubility and metabolic stability. For instance, the 3-azabicyclo[3.1.1]heptane core has been identified as a saturated mimetic of the pyridine ring, leading to dramatic improvements in the physicochemical properties of the drug Rupatadine. chemrxiv.org

| Original Moiety | Bioisostere | Rationale/Advantage | Reference |

|---|---|---|---|

| Pyridine | Benzonitrile | Mimics hydrogen-bond acceptor ability; can displace unfavorable water molecules in binding sites. | researchgate.net |

| Pyridine-N-Oxide | 2-Difluoromethylpyridine | Can enhance biological activity (e.g., quorum sensing inhibition). | rsc.org |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Saturated mimetic; improves solubility, metabolic stability, and lipophilicity. | chemrxiv.org |

| Pyridine | Pyrimidine | Alters hydrogen bonding patterns and electronic distribution. | mdpi.com |

Core Extension and Fusion : Synthetic strategies can also be employed to fuse additional rings onto the aminopyridine core, creating more complex polycyclic systems. For example, pyrido[2,3-d]pyrimidine (B1209978) scaffolds can be constructed from aminopyrimidine precursors, expanding the heterocyclic system. rsc.org These modifications significantly alter the shape, size, and electronic properties of the molecule, opening new avenues for interaction with biological targets.

Integration of Other Heterocyclic Moieties into the Scaffold

The covalent introduction of additional heterocyclic rings onto the this compound framework represents a key strategy for modulating its physicochemical and pharmacological properties. This approach can influence factors such as target binding affinity, selectivity, and pharmacokinetic profiles. Research on analogous aminopyridine scaffolds has demonstrated the utility of this strategy. For instance, the synthesis of a 3-aminopyridin-2-one based fragment library involved the introduction of various aromatic and heteroaromatic groups at the C5-position of the pyridine ring using Suzuki cross-coupling reactions. nih.gov This led to the identification of potent inhibitors of monopolar spindle 1 (MPS1) and Aurora kinases. nih.govnih.gov

Applying a similar logic to this compound, one could envision a series of derivatives where the 5-amino group serves as a handle for further chemical modification, or where substituents are introduced onto the pyridine ring itself.

Potential Heterocyclic Integrations:

At the 5-amino position: Acylation of the amino group with heterocyclic carboxylic acids (e.g., thiophenecarboxylic acid, furan-2-carboxylic acid, nicotinic acid) could yield a library of amide derivatives.

On the pyridine ring: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to attach various heterocyclic moieties (e.g., pyrazoles, imidazoles, oxazoles) at positions C3, C4, or C6 of the pyridine ring, assuming a suitable precursor with a leaving group at these positions is synthesized.

The table below illustrates a hypothetical set of derivatives that could be synthesized by integrating other heterocyclic moieties.

| Derivative ID | Integrated Heterocycle | Position of Integration | Synthetic Approach | Potential Impact |

| APP-HET-001 | Thiophene-2-carboxamide | 5-Amino | Amide Coupling | Enhance lipophilicity, potential for new H-bond interactions |

| APP-HET-002 | 1-Methyl-1H-pyrazole | C4 | Suzuki Coupling | Introduce H-bond acceptor, modulate electronics |

| APP-HET-003 | Oxazole | C6 | Stille Coupling | Alter steric profile, introduce polar contacts |

| APP-HET-004 | Pyrimidine | 5-Amino (as part of a linker) | Multi-step synthesis | Introduce multiple H-bond donors/acceptors, increase polarity |

This table is illustrative and represents potential research directions based on established synthetic methodologies.

Strategic Bioisosteric Substitutions for Property Optimization

Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a powerful tool in drug design to enhance potency, selectivity, and metabolic stability. nih.govpatsnap.com The this compound scaffold offers several opportunities for strategic bioisosteric substitutions.

Key Bioisosteric Replacement Strategies:

Carboxylic Acid Group: The propanoic acid moiety is a key feature. This group can be replaced with other acidic functional groups known to be bioisosteres, such as tetrazoles, hydroxamic acids, or sulfonamides. u-tokyo.ac.jp For example, the replacement of a carboxylic acid with a tetrazole has been shown to enhance the potency of angiotensin II receptor antagonists. nih.gov

Pyridine Ring: The pyridine ring itself can be replaced with other five- or six-membered heterocyclic rings like pyrimidine, pyridazine, or thiophene (B33073) to modulate the electronic distribution, pKa, and metabolic profile of the molecule. sci-hub.se

Amino Group: The 5-amino group can be replaced with other small, hydrogen-bonding groups such as a hydroxyl (-OH) or a methylamino (-NHCH3) group to fine-tune interactions with a biological target.

The following table outlines potential bioisosteric replacements for different moieties of this compound and the rationale for these modifications.

| Original Moiety | Bioisosteric Replacement | Rationale for Substitution |

| Carboxylic Acid (-COOH) | Tetrazole | Enhance metabolic stability, maintain acidic pKa, potentially improve oral bioavailability. |

| Pyridine | Pyrimidine | Alter hydrogen bonding capacity, modify metabolic profile, change dipole moment. |

| Amino Group (-NH2) | Hydroxyl Group (-OH) | Change from H-bond donor to donor/acceptor, alter pKa, potentially reduce basicity. |

| Propanoic Acid Linker | Ethyl Amide Linker | Introduce conformational constraints, alter flexibility. |

This table presents potential bioisosteric modifications based on established principles of medicinal chemistry.

Fragment Libraries and Combinatorial Chemistry Approaches

Fragment-based drug discovery (FBDD) and combinatorial chemistry are powerful strategies for identifying and optimizing lead compounds. The this compound scaffold, with its multiple points for diversification, is well-suited for the construction of both fragment and larger combinatorial libraries.

Design Principles for Fragment Libraries Based on this compound

A fragment library is a collection of low molecular weight compounds (typically <300 Da) that are screened for weak binding to a biological target. The this compound core can be used as a starting point for designing such a library.

Key Design Considerations:

Core Scaffold Retention: The aminopyridine core would be retained as it provides key hydrogen bonding features.

Vectorial Diversity: Modifications would be introduced at specific vectors (the amino group, the propanoic acid terminus, and the pyridine ring) to explore the chemical space around the core.

Physicochemical Properties: Fragments should adhere to the "Rule of Three" (Molecular weight ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure adequate solubility and ligand efficiency.

Synthetic Tractability: The design should allow for facile and rapid synthesis of the fragment library.

A study on a 3-aminopyridin-2-one-based library exemplifies this approach, where a core scaffold was decorated with various small aromatic and heteroaromatic groups to create a library of fragments for kinase screening. nih.govnih.gov

High-Throughput Synthesis and Screening of Derivatized Libraries

High-throughput synthesis (HTS) allows for the rapid production of large numbers of compounds, which can then be screened for biological activity in high-throughput screening assays. While specific high-throughput synthesis and screening campaigns for libraries derived from this compound have not been detailed in the literature, established methods could be readily applied.

Methodologies for Library Synthesis and Screening: